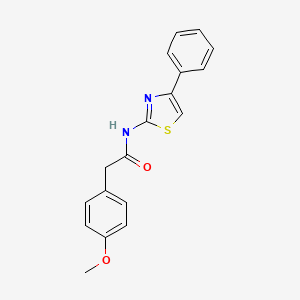
2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The methoxy group attached to the phenyl ring and the acetamide moiety linked to the thiazole ring suggest that this compound could have interesting biological activities, as indicated by the related structures studied in the provided papers.
Synthesis Analysis
The synthesis of related thiazole and thiadiazole derivatives has been reported, where the introduction of a methoxy group and N-acetyl or propionyl substitutions have been shown to increase binding affinity and selectivity for human adenosine A3 receptors . Similarly, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with various moieties has been explored, indicating that such compounds can be synthesized and modified to target specific receptors .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopy, and elemental analysis . Additionally, X-ray crystallography has been used to determine the structure of a related compound, providing insights into the conformation and geometry of these molecules .
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be inferred from the synthesis methods and the biological activities they exhibit. For instance, the acetamide group in these compounds is a key functional group that can engage in further chemical transformations or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their substituents. The presence of a methoxy group and an acetamide moiety can affect the compound's solubility, stability, and overall reactivity. The biological activities of these compounds, such as their agonistic activity against β3-adrenergic receptors and their anticancer properties, are indicative of their chemical properties .
Relevant Case Studies
Several case studies have been reported where thiazole derivatives exhibit significant biological activities. For example, certain derivatives have shown potent agonistic activity against β3-adrenergic receptors, which could be beneficial in treating obesity and type 2 diabetes . Other derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents . Additionally, some compounds have shown anti-inflammatory and analgesic activities .
Wissenschaftliche Forschungsanwendungen
Selective β3-Adrenergic Receptor Agonists
Research has investigated compounds similar to "2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide" for their potential as selective human β3-adrenergic receptor agonists. Such compounds could be useful in treating obesity and type 2 diabetes, showing potent agonistic activity with selectivity over β1- and β2-adrenergic receptors, and demonstrating significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Antimicrobial and Anti-fungal Activities
Novel thiazole derivatives have been synthesized, incorporating various moieties and showing significant anti-bacterial and anti-fungal activities. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Saravanan et al., 2010).
Anti-inflammatory and Antioxidant Activities
A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated, showing good antioxidant activity in several assays and excellent anti-inflammatory activity. These findings underscore the therapeutic potential of such compounds in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
VEGF-A Inhibition for Antiproliferative Effects
Compounds within the same family have been investigated for their antiproliferative effect through translational VEGF-A inhibition. This suggests their application in cancer therapy, particularly in targeting vascular endothelial growth factor (VEGF) pathways (Prashanth et al., 2014).
Anticancer Activities
Research into thiazole and thiadiazole derivatives has revealed compounds with selective inhibition of leukemia cell lines, indicating their potential as anticancer agents. This opens avenues for developing targeted therapies against specific cancer types (Havrylyuk et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIGCJBOMKOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)
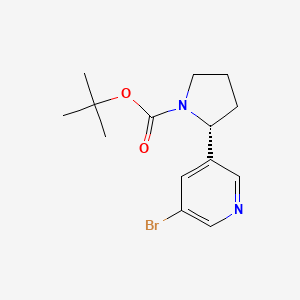
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)
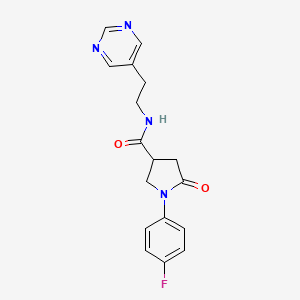
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)
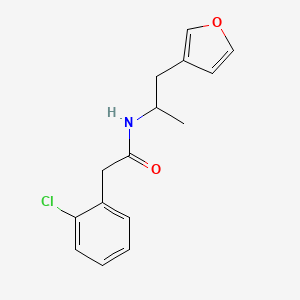
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)
![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)
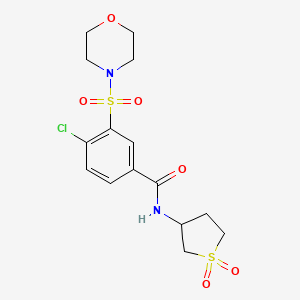
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
